molecular formula C17H17N3O3S2 B4949742 N-(2-cyanophenyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide

N-(2-cyanophenyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide

Cat. No.: B4949742
M. Wt: 375.5 g/mol
InChI Key: LVOPVNKSRPOWHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-cyanophenyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide, commonly known as CP-690,550, is a small molecule drug that has received significant attention in the scientific community due to its potential therapeutic applications. CP-690,550 was initially developed as an immunosuppressant drug for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. However, recent studies have shown that CP-690,550 has a wide range of pharmacological effects and can be used in the treatment of various other diseases.

Mechanism of Action

CP-690,550 is a potent inhibitor of Janus kinase 3 (JAK3), a tyrosine kinase that plays a crucial role in the immune system. JAK3 is involved in the signaling pathways of various cytokines, including interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-7 (IL-7), interleukin-9 (IL-9), and interleukin-15 (IL-15). By inhibiting JAK3, CP-690,550 can block the signaling pathways of these cytokines and prevent the activation of immune cells, thereby reducing inflammation and preventing autoimmune diseases.
Biochemical and Physiological Effects
CP-690,550 has a wide range of biochemical and physiological effects. In addition to its anti-inflammatory effects, CP-690,550 has been shown to have antitumor activity, reduce the production of proinflammatory cytokines, and inhibit the proliferation of immune cells. CP-690,550 has also been shown to reduce the levels of autoantibodies in patients with autoimmune diseases.

Advantages and Limitations for Lab Experiments

CP-690,550 has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. CP-690,550 has also been extensively studied, and its mechanism of action is well understood. However, CP-690,550 has some limitations for lab experiments. It is a potent immunosuppressant drug and can have off-target effects on the immune system. CP-690,550 also has limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on CP-690,550. One area of research is the development of more selective JAK3 inhibitors that have fewer off-target effects. Another area of research is the investigation of the potential use of CP-690,550 in the treatment of other diseases, such as cancer and inflammatory bowel disease. The development of new formulations of CP-690,550 that improve its solubility and bioavailability is also an area of research. Finally, the investigation of the long-term effects of CP-690,550 on the immune system is an important area of research, as this drug has the potential to affect immune function even after treatment is discontinued.

Synthesis Methods

CP-690,550 is synthesized through a multistep process that involves several chemical reactions. The synthesis of CP-690,550 involves the reaction of 2-chlorothiophene with 2-cyanophenylboronic acid in the presence of a palladium catalyst to form 2-cyanophenylthiophene. This intermediate is then reacted with piperidine and sulfonyl chloride to form the final product, CP-690,550.

Scientific Research Applications

CP-690,550 has been extensively studied for its therapeutic potential in various diseases. Recent studies have shown that CP-690,550 has potent anti-inflammatory effects and can be used in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis. CP-690,550 has also been shown to have antitumor activity and can be used in the treatment of various types of cancer.

Properties

IUPAC Name

N-(2-cyanophenyl)-4-piperidin-1-ylsulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S2/c18-11-13-6-2-3-7-15(13)19-17(21)16-10-14(12-24-16)25(22,23)20-8-4-1-5-9-20/h2-3,6-7,10,12H,1,4-5,8-9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVOPVNKSRPOWHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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